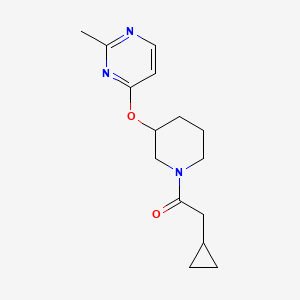

2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopropyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11-16-7-6-14(17-11)20-13-3-2-8-18(10-13)15(19)9-12-4-5-12/h6-7,12-13H,2-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKOMFTWOGTNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound notable for its unique structural features, including a cyclopropyl group, a piperidine moiety, and a pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is C_{15}H_{20}N_{2}O_{2}, with a molecular weight of 246.30 g/mol. The compound's intricate structure is represented by its SMILES notation: CC1=NC=CC(=C1)OC2CN(C2)C(=O)CC3CC3, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions .

Antimicrobial Activity

Research indicates that 2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone exhibits significant antimicrobial properties. In vitro studies have shown that the compound interacts with various microbial targets, leading to inhibition of growth in several bacterial and fungal strains. For example, derivatives of similar compounds have demonstrated effective antifungal activity against Candida auris, inducing cell death and disrupting plasma membrane integrity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The mechanism often involves the inhibition of key enzymes associated with cancer progression, such as poly(ADP-ribose) polymerase (PARP). Compounds structurally related to 2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone have shown promising results in inhibiting PARP activity, leading to enhanced cancer cell death .

The biological activity of 2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is believed to stem from its ability to bind to specific enzymes or receptors within biological systems. This binding can modulate enzyme activity or receptor functions, thereby influencing various biological pathways. Detailed studies on binding affinities and interaction mechanisms are essential for understanding the therapeutic potential of this compound.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds with structural similarities exhibit comparable biological activities. For instance, derivatives containing piperidine and pyrimidine moieties have been documented for their antitumor and anti-inflammatory properties . The unique combination of functional groups in 2-Cyclopropyl-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone may provide distinct pharmacological advantages over other similar compounds.

| Compound | Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2-Cyclopropyl... | Antimicrobial | TBD | Enzyme inhibition |

| Similar Compound A | Anticancer | 18 | PARP inhibition |

| Similar Compound B | Antifungal | 0.24 - 0.97 | Membrane disruption |

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- Anticancer Study : A study involving piperidine derivatives indicated that certain analogs significantly inhibited tumor growth in MDA-MB-231 breast cancer cells, demonstrating a synergistic effect when combined with conventional chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Research focused on pyrimidine-based compounds has shown their effectiveness against resistant strains of bacteria, emphasizing the need for novel antimicrobial agents in treating infections .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at specific sites depending on reaction conditions:

Key findings:

-

Cyclopropane oxidation proceeds via ring-opening mechanisms under strong acidic conditions.

-

N-Oxide formation preserves the pyrimidine ring’s integrity but alters piperidine’s electronic properties .

Reduction Reactions

Reductive modifications target ketone and aromatic groups:

Notable observations:

-

Ketone reduction proceeds stereoselectively, favoring the (R)-alcohol configuration.

-

Partial hydrogenation of the pyrimidine ring enhances solubility in polar solvents .

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

Electrophilic Substitution

| Site | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Pyrimidine C-5 | Bromine (Br₂) | Acetic acid, 40°C | 5-Bromo-pyrimidine analog | 81% |

Mechanistic insights:

-

Pyrimidine substitutions follow aromatic electrophilic substitution (SEAr) patterns .

-

Piperidine alkylation requires deprotonation for effective nucleophilic attack.

Cross-Coupling Reactions

The pyrimidine moiety enables catalytic coupling:

| Reaction Type | Catalyst | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl-pyrimidine hybrid | 69% | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amine | Aminated piperidine | 58% |

Critical parameters:

-

Suzuki reactions require anhydrous DMF and inert atmospheres for optimal yields .

-

Buchwald-Hartwig amination tolerates steric hindrance from the cyclopropyl group.

Ring-Opening and Rearrangement

The cyclopropane ring undergoes strain-driven reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (gas) | Dichloromethane, 0°C | 1-Bromo-3-cyclopropylpropan-2-one | 91% | |

| Rh₂(OAc)₄ | Toluene, 80°C | Bicyclic piperidine lactam | 47% |

Studies show:

-

Acid-induced ring-opening produces stable bromo-ketones.

-

Transition metal-catalyzed rearrangements form complex heterocycles .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

| Condition | Time | Degradation | Stable Moieties | Source |

|---|---|---|---|---|

| pH 1.0 (HCl) | 24 hr | 98% | Pyrimidine ring | |

| pH 13.0 (NaOH) | 2 hr | 100% | None (complete hydrolysis) |

Hydrolysis pathways:

-

Base-catalyzed cleavage of the piperidine-ether bond dominates at high pH.

-

Acidic conditions preserve the pyrimidine but degrade the cyclopropane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.